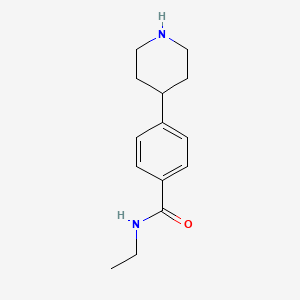

N-ethyl-4-(piperidin-4-yl)benzamide

Übersicht

Beschreibung

N-ethyl-4-(piperidin-4-yl)benzamide is a compound that belongs to the class of benzamide derivatives. It features a piperidine ring, which is a six-membered heterocyclic amine, attached to a benzamide structure. Compounds with piperidine moieties are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development .

Wirkmechanismus

Target of Action

N-ethyl-4-(piperidin-4-yl)benzamide primarily targets the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . HIF-1α, the unique subunit of HIF-1, is only found in the hypoxic nucleus and determines the HIF-1 activity .

Mode of Action

This compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and the downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, which promotes tumor cell apoptosis .

Biochemical Pathways

The compound affects the HIF-1 pathway, which targets a series of adaptation genes under hypoxic conditions . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to a hypoxic microenvironment . In contrast, overexpression of HIF-1α in hypoxic cancer cells inhibits cell division by inducing p21, p27, or p53 and promotes apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Pharmacokinetics

The design and synthesis of the compound were guided by bioisosterism and pharmacokinetic parameters .

Result of Action

The result of the compound’s action is significant inhibitory bioactivity in HepG2 cells . The compound induces the expression of HIF-1α protein and the downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cell apoptosis .

Action Environment

The action of this compound is influenced by the hypoxic environment around the tumor tissue . Some scholars believe that the increase of HIF expression in a hypoxic environment is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Others believe that inducing HIF gene overexpression can promote the expression of apoptosis-related proteins such as Bax and Bad, while inhibiting the target gene TFDP3, in turn inhibiting tumor growth and development .

Biochemische Analyse

Biochemical Properties

N-ethyl-4-(piperidin-4-yl)benzamide has been found to have good biological potential and inhibitory activity . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions. For instance, it has been reported to activate hypoxia-inducible factor 1 (HIF-1) pathways .

Cellular Effects

In cellular processes, this compound has shown significant inhibitory bioactivity in HepG2 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it induces the expression of HIF-1α protein and downstream target gene p21, promoting tumor cell apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to induce the expression of HIF-1α protein and downstream target gene p21 . This suggests that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

Temporal Effects in Laboratory Settings

Preliminary biological activity screening has shown that it has good biological potential and inhibitory activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(piperidin-4-yl)benzamide typically involves the reaction of 4-piperidone with ethylamine and benzoyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate or cesium carbonate in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 130°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

N-ethyl-4-(piperidin-4-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the benzamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-ethyl-4-(piperidin-4-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Explored as a potential therapeutic agent due to its ability to modulate biological pathways.

Industry: Utilized in the development of pharmaceuticals and agrochemicals

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(piperidin-4-yl)benzamide: Lacks the ethyl group but shares similar biological activities.

N-(1-(2,6-difluorobenzyl)-4-piperidinyl)benzamide: Contains additional substituents that enhance its activity against certain cancer cells.

Uniqueness

N-ethyl-4-(piperidin-4-yl)benzamide is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. The presence of the ethyl group can influence its binding affinity and selectivity, making it a valuable compound for drug development .

Biologische Aktivität

N-ethyl-4-(piperidin-4-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and enzyme inhibition. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Target of Action

this compound primarily targets Hypoxia-inducible factor 1 (HIF-1) , a critical regulator of cellular responses to hypoxia. This compound induces the expression of HIF-1α protein and activates downstream target genes such as p21, which plays a role in cell cycle regulation and apoptosis.

Biochemical Pathways

The compound affects the HIF-1 pathway, influencing various adaptation genes under hypoxic conditions. This interaction is particularly significant in tumor microenvironments where hypoxia is prevalent.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory bioactivity against HepG2 cells, a human liver cancer cell line. The compound has been shown to induce cell cycle arrest through a p53/p21-dependent pathway, enhancing the expression of tumor suppressor proteins such as p53 and Rb while inhibiting cyclin B1 and phosphorylated Rb (p-Rb) .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 0.25 | Induction of p21, inhibition of cyclin B1 |

| MCF7 | Not specified | Apoptosis induction |

Pharmacokinetics

The pharmacokinetic profile of this compound has been optimized through bioisosterism, enhancing its bioavailability and interaction with biological targets.

Research Findings

Several studies have explored the biological potential of this compound derivatives:

- Anticancer Activity : A series of derivatives demonstrated potent antitumor effects, with some compounds exhibiting IC50 values as low as 0.25 µM against HepG2 cells. The mechanism involves modulation of key regulatory proteins involved in cell cycle progression .

- Cell Cycle Inhibition : The compound has been evaluated for its ability to inhibit cell cycle progression in various cancer cells. Flow cytometry analyses revealed that treatment with this compound leads to significant alterations in cell cycle distribution, particularly promoting G1 phase arrest .

- Comparative Studies : When compared with similar compounds like N-(piperidin-4-yl)benzamide, the presence of the ethyl group in this compound enhances its binding affinity and selectivity towards molecular targets, making it a promising candidate for further drug development .

Eigenschaften

IUPAC Name |

N-ethyl-4-piperidin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-2-16-14(17)13-5-3-11(4-6-13)12-7-9-15-10-8-12/h3-6,12,15H,2,7-10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUYOHXCGJHOJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.